molecular formula C17H28N2O B12368218 N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide

N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide

Cat. No.: B12368218
M. Wt: 276.4 g/mol
InChI Key: CNTJLQUUYDXEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC3474 is a small molecule ligand that selectively interacts with the aromatic methyl-lysine binding cage of the tumor protein 53BP1 Tudor domain. This compound has a dissociation constant (Kd) of 1.0 ± 0.3 μM and is known for inhibiting the recruitment of 53BP1 to DNA double-strand breaks by stabilizing a pre-existing autoinhibited state of 53BP1 in cells .

Preparation Methods

The synthetic route for UNC3474 involves the binding of the compound to the aromatic methyl-lysine binding cage of 53BP1. The preparation methods include the use of specific reagents and conditions to achieve the desired purity and efficacy. The compound is typically synthesized in a laboratory setting, and the reaction conditions are carefully controlled to ensure the stability and activity of the final product .

Chemical Reactions Analysis

UNC3474 undergoes various chemical reactions, including binding interactions with the aromatic methyl-lysine binding cage of 53BP1. The common reagents used in these reactions include DMSO (dimethyl sulfoxide) and other solvents that facilitate the binding process. The major product formed from these reactions is the stabilized autoinhibited state of 53BP1, which prevents its recruitment to DNA double-strand breaks .

Scientific Research Applications

UNC3474 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a research tool to study the function of 53BP1 and its role in DNA repair mechanisms In biology, it helps in understanding the molecular interactions and pathways involved in DNA damage responseIn the industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of UNC3474 involves its binding to the aromatic methyl-lysine binding cage of 53BP1. This binding stabilizes a pre-existing autoinhibited state of 53BP1, preventing its recruitment to DNA double-strand breaks. The molecular targets involved in this process include the 53BP1 Tudor domain and the histone H4 dimethylated at lysine 20 (H4K20me2). The pathway affected by UNC3474 is the DNA damage response pathway, which is crucial for maintaining genomic stability .

Comparison with Similar Compounds

UNC3474 is unique in its ability to stabilize the autoinhibited state of 53BP1 and prevent its recruitment to DNA double-strand breaks. Similar compounds include other small molecule ligands that interact with the 53BP1 Tudor domain, such as UNC2170, UNC2991, and UNC3351. These compounds also target the methyl-lysine binding cage of 53BP1 but may differ in their binding affinities and specific interactions with the protein .

Properties

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

N-[3-(tert-butylamino)propyl]-3-propan-2-ylbenzamide

InChI

InChI=1S/C17H28N2O/c1-13(2)14-8-6-9-15(12-14)16(20)18-10-7-11-19-17(3,4)5/h6,8-9,12-13,19H,7,10-11H2,1-5H3,(H,18,20)

InChI Key

CNTJLQUUYDXEFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(=O)NCCCNC(C)(C)C

Origin of Product

United States

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